In Vivo Duration of Testosterone Suppression: Azaline B vs. Ganirelix, Abarelix, and Degarelix
In a direct comparative study using intact male rats, azaline B suppressed plasma testosterone for 14 days following a single 2 mg/kg subcutaneous dose. Under identical experimental conditions, the clinically used antagonists ganirelix and abarelix each suppressed testosterone for only 1 day, while the ultra-long-acting degarelix (FE200486) suppressed testosterone for 57 days [1][2]. This places azaline B in an intermediate duration category, distinct from both short-acting and ultra-long-acting agents.
| Evidence Dimension | Duration of plasma testosterone suppression |
|---|---|
| Target Compound Data | Azaline B: 14 days |
| Comparator Or Baseline | Ganirelix: 1 day; Abarelix: 1 day; Degarelix (FE200486): 57 days |
| Quantified Difference | Azaline B duration is 14× longer than ganirelix/abarelix and 0.25× of degarelix |
| Conditions | Intact male rats; single subcutaneous injection at 2 mg/kg in 5% mannitol (20 μL) |
Why This Matters
This intermediate duration makes azaline B particularly suitable for experiments requiring sustained gonadotropin suppression over several weeks without the extended washout period of ultra-long-acting antagonists, providing greater temporal control in research protocols.
- [1] Jiang G, et al. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6. J Med Chem. 2001 Feb 1;44(3):453-67. View Source
- [2] Archive ouverte UNIGE. GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6. Jiang G, et al. J Med Chem 2001. View Source
